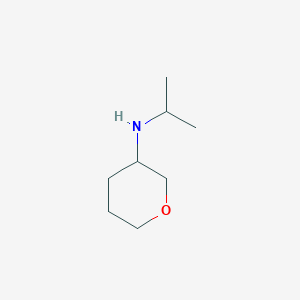![molecular formula C15H20F3NO5S B2843742 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2034450-79-6](/img/structure/B2843742.png)
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a trifluoromethoxy benzene ring and a tetrahydropyran moiety
Wissenschaftliche Forschungsanwendungen
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran moiety, followed by the introduction of the trifluoromethoxy benzene ring, and finally the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These reactors allow for precise control over temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine .
Wirkmechanismus
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamides with trifluoromethoxy benzene rings and tetrahydropyran moieties. Examples include:
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
Uniqueness
What sets N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO5S/c16-15(17,18)24-13-3-1-2-4-14(13)25(21,22)19-8-5-12(20)11-6-9-23-10-7-11/h1-4,11-12,19-20H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBAQDCYYBGICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
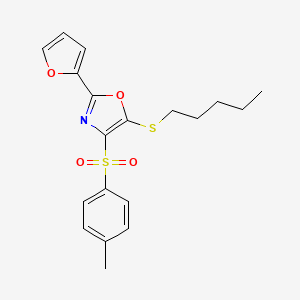
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2843661.png)

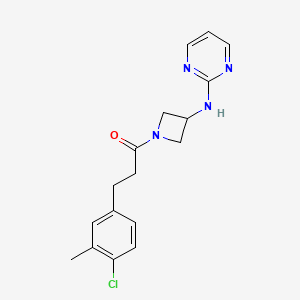
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)

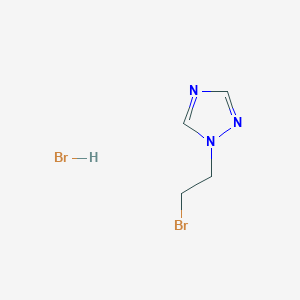
![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)
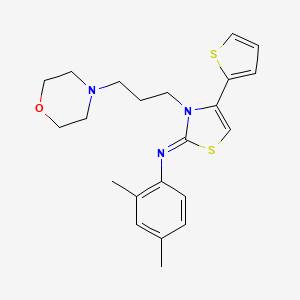
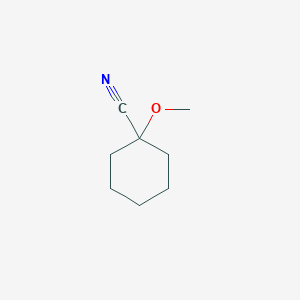
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2843677.png)

![N-[3-(diethylamino)propyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2843680.png)
